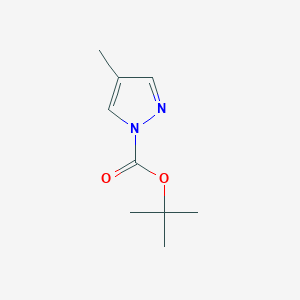

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRDTVAZNKWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate structure and synthesis

An In-Depth Technical Guide to tert-butyl 4-methyl-1H-pyrazole-1-carboxylate: Structure, Synthesis, and Applications

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic placement of a methyl group on the pyrazole core and the presence of a robust tert-butoxycarbonyl (Boc) protecting group make it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. Pyrazole-containing compounds have a rich history as active pharmaceutical ingredients, notably as inhibitors for enzymes like cyclooxygenase-2 (COX-2).[1] This guide provides a comprehensive technical overview of the subject molecule, intended for researchers, chemists, and drug development professionals. It delves into the compound's structural and physicochemical properties, provides detailed, field-proven protocols for its multi-step synthesis, and discusses its strategic applications in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a five-membered aromatic pyrazole ring. A methyl group is substituted at the C4 position, and a tert-butoxycarbonyl (Boc) group is attached to the N1 nitrogen atom. The Boc group serves as a crucial protecting group, preventing the pyrazole N-H from participating in reactions and thus enabling selective functionalization at other positions.[2] This protection is stable under many reaction conditions but can be readily removed with acid.[2]

The structural features give rise to specific and predictable spectroscopic signatures, which are critical for reaction monitoring and product verification.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| Appearance | White to off-white solid or colorless oil |

| CAS Number | 151151-69-0 |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (s, 1H, pyrazole C5-H), ~7.6 (s, 1H, pyrazole C3-H), ~2.1 (s, 3H, -CH₃), ~1.6 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~148.5 (C=O), ~141.0 (C5), ~132.0 (C3), ~115.0 (C4), ~84.0 (-C(CH₃)₃), ~28.0 (-C(CH₃)₃), ~9.0 (-CH₃) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The predicted values are based on the analysis of structurally similar compounds.

Synthesis of this compound

The synthesis of the title compound is efficiently achieved via a two-stage process. The first stage involves the formation of the core heterocyclic precursor, 4-methylpyrazole, followed by the second stage, which is the protection of the pyrazole nitrogen with a Boc group.

Stage 1: Synthesis of the 4-Methylpyrazole Precursor

Principle: The formation of the 4-methylpyrazole ring is a classic example of a cyclocondensation reaction. One of the most reliable methods involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane with hydrazine at elevated temperatures.[3] A more accessible laboratory-scale synthesis, detailed below, utilizes hydrazine hydrosulfate and 2-methyl-3-oxobutanal or a suitable equivalent, which cyclizes to form the stable aromatic pyrazole ring.[4]

Workflow for 4-Methylpyrazole Synthesis

Caption: Synthesis of 4-methylpyrazole via cyclocondensation.

Experimental Protocol: Synthesis of 4-Methylpyrazole [4]

-

Reaction Setup: To a 5 L flask equipped with a mechanical stirrer, add 1750 mL of purified water. Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with continuous stirring.

-

Reagent Addition: To the resulting mixture, add 481 g (2.053 moles) of 1,1,3,3-tetraethoxy-2-methylpropane dropwise.

-

Heating: Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.

-

Cooling and Quenching: Cool the flask to 40°C. Cautiously neutralize the mixture by adding a 50% sodium hydroxide solution, ensuring the temperature is maintained below 30°C. Adjust the pH to approximately 7.0 using a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 4-methylpyrazole as a clear liquid.[4]

Stage 2: N-Boc Protection of 4-Methylpyrazole

Principle: This step involves the protection of the secondary amine within the pyrazole ring as a tert-butyl carbamate.[2] The reaction proceeds by nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This transformation is typically catalyzed by a non-nucleophilic base, such as triethylamine (TEA), or a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP), which enhances the reaction rate.[5] The choice of an appropriate solvent, like acetonitrile or dichloromethane, is critical for ensuring solubility of the reactants.

Workflow for N-Boc Protection

Caption: N-Boc protection of 4-methylpyrazole.

Experimental Protocol: N-Boc Protection [6]

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylpyrazole (1.0 eq) in acetonitrile (approx. 15 mL per 10 mmol of pyrazole).

-

Reagent Addition: To the stirring solution at room temperature, slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate (30 mL) and water (30 mL).

-

Purification: Separate the organic layer and wash sequentially with 0.5 M HCl (30 mL) and saturated brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the title compound.[6] If necessary, further purification can be achieved via column chromatography on silica gel.

Applications in Synthetic Chemistry and Drug Development

This compound is not an end product but a critical starting material for building more complex molecules. Its utility stems from several key features:

-

Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions), allowing for chemical modifications at other sites. It can then be selectively removed under acidic conditions to reveal the N-H group for subsequent reactions.[2]

-

Directing Further Functionalization: With the N1 position blocked, electrophilic substitution reactions (such as halogenation) can be directed with greater selectivity to the C3 or C5 positions of the pyrazole ring.

-

Scaffold for Library Synthesis: This compound serves as a common core for the parallel synthesis of diverse pyrazole derivatives. By coupling it with various reagents, large libraries of novel compounds can be generated and screened for biological activity against therapeutic targets like kinases and other enzymes.[1][7] It is a key intermediate for compounds investigated as inhibitors of Bruton's Tyrosine Kinase (Btk) and Janus Kinase (JAK) pathways.[7]

Conclusion

This compound is a high-value synthetic intermediate whose robust and well-defined synthesis makes it readily accessible. Its structural design, featuring a stable Boc protecting group on a decorated pyrazole core, provides chemists with a reliable and versatile tool for the construction of sophisticated molecules. The protocols and principles outlined in this guide offer a validated framework for its preparation and strategic use, underscoring its continued importance in advancing the frontiers of medicinal chemistry and drug discovery.

References

-

Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]

-

Royal Society of Chemistry. (2018). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

- Google Patents. Process for the preparation of ultrapure 4-methylprazole.

-

Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]

-

ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3. Available from: [Link]

-

MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available from: [Link]

-

ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

-

International Journal of Innovative Science and Research Technology. Fomepizole: An Overview. Available from: [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

- Google Patents. Method of preparing ultrapure 4-methylpyrazole.

- Google Patents. Ultrapure 4-methylpyrazole.

-

National Institutes of Health (NIH). tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem Database. Available from: [Link]

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

National Institutes of Health (NIH). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Available from: [Link]

-

National Institutes of Health (NIH). (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]

- 4. 4-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. japsonline.com [japsonline.com]

- 6. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 [smolecule.com]

Introduction: Strategic Importance of a Versatile Intermediate

An In-Depth Technical Guide to tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its synthesis, structural characterization, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

This compound is a strategically designed synthetic intermediate. The molecule incorporates two key features: the 4-methylpyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and the tert-butoxycarbonyl (Boc) protecting group, which facilitates controlled, regioselective reactions.[1]

While a dedicated CAS number for this specific compound is not prominently listed in major chemical databases, indicating it is more of a transient intermediate than a widely available commercial product, its synthesis and utility are readily inferred from established chemical literature. Its structure is fundamentally that of 4-methylpyrazole (Fomepizole)[2][3] protected at the N1 position. This protection strategy is crucial for preventing unwanted side reactions at the pyrazole nitrogen during subsequent synthetic steps, allowing for precise functionalization at other positions. The Boc group can be reliably cleaved under acidic conditions, unmasking the pyrazole NH for further transformations.[4][5]

Synthesis and Mechanistic Considerations

The logical and most common synthesis of this compound is a two-step process starting from a suitable precursor to form the pyrazole ring, followed by N-protection. A more direct route involves the protection of commercially available 4-methyl-1H-pyrazole.

Proposed Synthetic Pathway: N-Boc Protection

The most efficient pathway is the direct N-protection of 4-methyl-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically base-catalyzed to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

Caption: Synthetic workflow for N-Boc protection of 4-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via electrophilic addition of di-tert-butyl dicarbonate to 4-methyl-1H-pyrazole.

Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methyl-1H-pyrazole (1.0 eq.). Dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution and stir for 10-15 minutes at room temperature. The base acts as a proton scavenger, facilitating the nucleophilic attack of the pyrazole nitrogen.[6]

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectroscopic Data

A rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The expected data, based on analogous structures found in the literature, are summarized below.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule.

| Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | |||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 (pyrazole ring) | ~8.0 - 8.2 | Singlet (s) | Deshielded due to the adjacent nitrogen and carbonyl group. |

| H3 (pyrazole ring) | ~7.5 - 7.7 | Singlet (s) | |

| C4-CH₃ (methyl) | ~2.1 - 2.3 | Singlet (s) | |

| C(CH₃)₃ (Boc group) | ~1.6 - 1.7 | Singlet (s) | Characteristic high-intensity signal for the 9 equivalent protons. |

| Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Boc carbonyl) | ~148 - 150 |

| C5 (pyrazole ring) | ~142 - 144 |

| C3 (pyrazole ring) | ~133 - 135 |

| C4 (pyrazole ring) | ~115 - 117 |

| C(CH₃)₃ (Boc quaternary) | ~84 - 86 |

| C(CH₃)₃ (Boc methyls) | ~28 - 29 |

| C4-CH₃ (methyl) | ~9 - 11 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Table 3: Predicted IR and MS Data | |

| Technique | Expected Data |

| IR (ATR, cm⁻¹) | ~1730-1750 cm⁻¹: Strong C=O stretch from the Boc group. ~2980 cm⁻¹: C-H stretches from alkyl groups. ~1550 cm⁻¹: C=N/C=C stretches from the pyrazole ring. |

| MS (ESI+) | [M+H]⁺: Calculated for C₉H₁₄N₂O₂ + H⁺. [M+Na]⁺: Calculated for C₉H₁₄N₂O₂ + Na⁺. Fragmentation: Loss of the tert-butyl group (-57) or isobutylene (-56), and subsequent loss of CO₂ (-44) are characteristic of the Boc group. |

Applications in Research and Drug Discovery

The primary role of this compound is as a versatile building block in multi-step organic synthesis, particularly within drug discovery programs.

Role as a Protected Intermediate

The Boc group serves two critical functions:

-

Deactivation: It reduces the nucleophilicity of the pyrazole ring system, preventing unwanted side reactions during subsequent synthetic manipulations.

-

Facilitating Functionalization: While the Boc group is in place, other positions on a larger molecule can be modified. Its subsequent removal under mild acidic conditions regenerates the N-H functionality, which can then participate in reactions like N-arylation or N-alkylation.

This strategy is fundamental in constructing complex molecules where precise control over reactivity is paramount.

Caption: Conceptual workflow for utilizing the title compound in synthesis.

Medicinal Chemistry Significance

The 4-methylpyrazole moiety is a well-established pharmacophore. Its incorporation into drug candidates can influence metabolic stability, solubility, and target binding affinity. Methyl-substituted pyrazoles have been investigated for a wide spectrum of biological activities, making this building block highly valuable for generating novel chemical entities.[1] By using the Boc-protected version, medicinal chemists can seamlessly integrate this valuable scaffold into complex molecular architectures to develop new therapeutic agents.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

This compound represents a quintessential example of a strategic synthetic intermediate. While not a common standalone product, its logical synthesis and critical role as a protected building block make it an indispensable tool for researchers in organic synthesis and drug development. Its utility lies in enabling the controlled and precise incorporation of the medicinally relevant 4-methylpyrazole core into complex molecular targets. This guide provides the foundational knowledge for its synthesis, characterization, and intelligent application in advanced chemical research.

References

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Saudi Chemical Society. Available at: [Link]

-

Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

-

Navickas, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

4-Methylpyrazole (Fomepizole): Uses, Interactions, Dosage & More. Minicule. Available at: [Link]

-

Kumar, V., et al. (2021). Methyl linked pyrazoles: Synthetic and Medicinal Perspective. Mini Reviews in Medicinal Chemistry. Available at: [Link]

Sources

- 1. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 7554-65-6: 4-Methylpyrazole | CymitQuimica [cymitquimica.com]

- 3. minicule.com [minicule.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 4-methyl-1H-pyrazole-1-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features and provides a framework for the structural verification of this and similar N-Boc protected heterocyclic systems.

Molecular Structure and Significance

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position serves as a common protecting group strategy in organic synthesis, enabling selective functionalization of the pyrazole ring. The methyl group at the C4 position further influences the molecule's electronic properties and steric environment, making it a valuable synthon for creating more complex molecular architectures.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key is to understand how the electronic environment of the pyrazole ring and the Boc protecting group influence the chemical shifts of the protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H3 | ~7.9 - 8.1 | Singlet | 1H |

| Pyrazole H5 | ~7.6 - 7.8 | Singlet | 1H |

| Pyrazole C4-CH₃ | ~2.1 - 2.3 | Singlet | 3H |

| Boc -C(CH₃)₃ | ~1.6 - 1.7 | Singlet | 9H |

Interpretation:

-

Pyrazole Protons (H3 and H5): The two protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region. The electron-withdrawing nature of the N-Boc group deshields these protons, shifting them downfield. Based on data from similar N-Boc protected pyrazoles, the proton at the C3 position is typically observed at a slightly higher chemical shift than the proton at the C5 position.

-

Methyl Protons (C4-CH₃): The methyl group attached to the C4 position of the pyrazole ring is expected to resonate as a sharp singlet in the upfield region.

-

tert-Butyl Protons (Boc): The nine equivalent protons of the tert-butyl group will produce a strong singlet, typically around 1.6-1.7 ppm. The intensity of this signal is a key indicator of the presence of the Boc protecting group.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Boc C=O | ~148 - 150 |

| Pyrazole C3 | ~140 - 142 |

| Pyrazole C5 | ~130 - 132 |

| Pyrazole C4 | ~115 - 117 |

| Boc -C(CH₃)₃ | ~84 - 86 |

| Boc -C(CH₃)₃ | ~28 - 29 |

| Pyrazole C4-CH₃ | ~10 - 12 |

Interpretation:

-

Carbonyl Carbon (Boc C=O): The carbonyl carbon of the Boc group is expected to be the most downfield signal in the spectrum, a characteristic feature of carbamates.

-

Pyrazole Carbons (C3, C5, C4): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3 and C5 are expected in the aromatic region, with C4 appearing at a higher field. The methyl substitution at C4 will influence its chemical shift compared to an unsubstituted pyrazole.

-

tert-Butyl Carbons (Boc): The quaternary carbon of the tert-butyl group will appear around 84-86 ppm, while the three equivalent methyl carbons will give a strong signal around 28-29 ppm.

-

Methyl Carbon (C4-CH₃): The methyl carbon attached to the pyrazole ring is expected at a high field position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the carbonyl group of the Boc protector and the C-H and C=C/C=N bonds of the pyrazole ring and alkyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | tert-butyl and methyl |

| ~1730 - 1750 | C=O stretch | Boc carbonyl |

| ~1550 - 1600 | C=C and C=N stretch | Pyrazole ring |

| ~1250 - 1300 | C-O stretch | Boc ester |

| ~1150 | C-N stretch | Pyrazole ring |

Interpretation:

The most prominent and diagnostic peak will be the strong absorption band for the carbonyl group of the Boc protector, expected in the range of 1730-1750 cm⁻¹. The presence of C-H stretching frequencies around 2980 cm⁻¹ confirms the aliphatic nature of the tert-butyl and methyl groups. The characteristic stretching vibrations of the pyrazole ring (C=C and C=N) are expected in the 1550-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 197 | [M+H]⁺ |

| 141 | [M - C₄H₈ + H]⁺ or [M - 56]⁺ |

| 97 | [M - Boc + H]⁺ or [M - 100]⁺ |

Interpretation:

The protonated molecular ion [M+H]⁺ would be expected at an m/z of 197, confirming the molecular weight of the compound (196.24 g/mol ). A characteristic fragmentation pattern for N-Boc protected compounds involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a fragment at m/z 141. Another common fragmentation is the loss of the entire Boc group (100 Da), resulting in a fragment corresponding to 4-methylpyrazole at m/z 97.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans is typically sufficient. For ¹³C NMR, a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans) should be used.

IR Spectroscopy (FT-IR)

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and Mass Spectrometry data. This guide provides a detailed, predictive framework for the expected spectroscopic signatures of this important synthetic building block. By understanding the underlying principles and the expected data, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

National Center for Biotechnology Information. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem Compound Summary for CID 40152209. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. Recognizing the paramount importance of solubility and stability in the drug discovery and development pipeline, this document outlines detailed methodologies for the empirical determination of these parameters. We delve into the causality behind experimental choices, offering field-proven insights into solubility profiling across a range of solvents and a robust stability assessment through forced degradation studies. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to anticipate challenges, optimize experimental design, and accelerate the progression of pyrazole-based compounds from the bench to preclinical evaluation.

Introduction: The Role of Pyrazole Scaffolds and the Importance of Physicochemical Profiling

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs due to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The compound this compound serves as a crucial intermediate, with the tert-butoxycarbonyl (Boc) group providing a reliable and strategically important protection of the pyrazole nitrogen. This allows for selective functionalization at other positions of the heterocyclic ring.

The success of any compound in the drug development process is fundamentally linked to its physicochemical properties. Poor solubility can lead to erratic results in biological assays, hinder formulation development, and result in poor bioavailability.[3] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API).[4] Therefore, a thorough understanding and empirical determination of the solubility and stability profile of key intermediates like this compound is not merely a perfunctory exercise but a critical, value-adding step in any research program.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to comprehensively characterize this important molecule.

Physicochemical Properties: An Overview

Before delving into experimental protocols, a summary of the known and predicted properties of this compound is essential.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C9H14N2O2 | - |

| Molecular Weight | 198.22 g/mol | - |

| Appearance | Expected to be a white to off-white solid. | Based on similar N-Boc protected pyrazoles.[5] |

| Melting Point | Not reported; likely a low-melting solid or oil. | N-Boc protection often lowers the melting point compared to the parent heterocycle. |

| pKa (Predicted) | The pyrazole ring is weakly basic. The Boc-group significantly reduces the basicity of the N1 nitrogen. | General chemical knowledge of N-Boc protected heterocycles. |

| LogP (Predicted) | Moderately lipophilic due to the tert-butyl and methyl groups. | Structural analysis. |

Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is critical for its handling, purification, formulation, and biological testing. We present protocols for determining both thermodynamic and kinetic solubility.

Causality of Solvent Selection

The choice of solvents for solubility testing is driven by their relevance in synthetic and biological applications.

-

Common Organic Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Tetrahydrofuran (THF), and chlorinated solvents (Dichloromethane) are included as they are frequently used in reaction and purification steps.

-

Apolar Solvents: Heptane/Hexane are used to assess solubility for chromatographic purification (e.g., normal-phase) and crystallization.

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 is crucial for predicting solubility under physiological conditions relevant to in vitro biological assays.

-

Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can provide insights into solubility in the gastrointestinal tract.[6]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.[7]

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[8] The time to reach equilibrium can vary, and it is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any undissolved solid. Filtration can be a source of error due to compound adsorption; therefore, the first few drops of the filtrate should be discarded.[7]

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

}

Workflow for Thermodynamic Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it first precipitates from a solution, typically upon addition of an aqueous buffer to a DMSO stock. This is a high-throughput method often used in early drug discovery.[9]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.[6]

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[10]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV plate reader by observing light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[10]

Expected Solubility Profile

Based on its structure—a moderately lipophilic core with a bulky, non-polar tert-butyl group—the following solubility profile is anticipated.

| Solvent/Medium | Expected Solubility | Rationale |

| Dichloromethane, THF | High (>50 mg/mL) | Common aprotic solvents that effectively solvate moderately polar to non-polar compounds. |

| Methanol, Ethanol | Moderate to High (10-50 mg/mL) | Polar protic solvents capable of hydrogen bonding, though the bulky Boc group may limit interaction. |

| Acetonitrile | Moderate (5-20 mg/mL) | Polar aprotic solvent, generally a good solvent for many organic molecules. |

| Heptane/Hexane | Low (<1 mg/mL) | Non-polar solvents are unlikely to effectively solvate the polar pyrazole carboxylate core. |

| Aqueous Buffer (pH 7.4) | Very Low (<0.01 mg/mL) | The compound lacks significant ionizable groups and is dominated by lipophilic character, predicting poor aqueous solubility. |

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical study that deliberately exposes the compound to conditions more severe than accelerated stability testing.[4] The objectives are to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical methods used.[11][12] A target degradation of 10-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[12]

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the primary tool for stability studies. The method must be capable of separating the parent compound from all process impurities and any newly formed degradation products.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220 nm or 254 nm).

-

Validation: The method's specificity is validated by demonstrating that the peaks for degradants are resolved from the main compound peak in the stressed samples.

Hydrolytic Stability (Acid and Base)

Hydrolysis is a common degradation pathway. Testing is performed at the extremes of the pH range.

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (as a control)

-

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis: Immediately neutralize the aliquot (base for the acid sample, acid for the base sample) to stop the reaction, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

-

Acidic Conditions (HCl): Significant degradation is expected. The tert-butoxycarbonyl (Boc) group is well-known to be labile under acidic conditions.[13] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid readily decarboxylates to yield 4-methyl-1H-pyrazole.[14]

-

Basic Conditions (NaOH): The compound is expected to be highly stable. The Boc group is generally robust to basic conditions. Hydrolysis of the carbamate would require nucleophilic attack at the carbonyl, which is sterically hindered by the tert-butyl group and electronically deactivated by the pyrazole nitrogen lone pair.[14]

-

Neutral Conditions (Water): The compound is expected to be stable.

}

Predicted Degradation Pathway under Acidic Conditions.

Oxidative Stability

Oxidation can be a significant degradation pathway for many organic molecules.

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Agent: Add 3% hydrogen peroxide (H₂O₂) to the solution.

-

Incubation: Store the solution at room temperature.

-

Time Points & Analysis: Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 6, 24 hours).

The pyrazole ring is generally electron-deficient and relatively resistant to oxidation. The methyl group is a potential site for oxidation, but this typically requires stronger conditions. Therefore, this compound is expected to show good stability under these oxidative conditions.

Thermal Stability

Assessing stability at elevated temperatures is crucial for determining appropriate storage and handling conditions.

-

Sample Preparation: Place the solid compound in a clear glass vial and, in parallel, prepare a solution in a representative solvent (e.g., acetonitrile).

-

Incubation: Store the samples in a temperature-controlled oven at a high temperature (e.g., 80-100 °C).[15]

-

Time Points & Analysis: For the solid sample, dissolve a portion at each time point (e.g., 1, 3, 7 days) for HPLC analysis. For the solution, directly inject aliquots at specified intervals.

The Boc group can be thermally labile, though temperatures are often higher than those used in typical forced degradation studies (e.g., >150 °C).[16] At temperatures around 80-100 °C, the compound is expected to be largely stable, though some minor degradation via the same deprotection pathway as acid hydrolysis might be observed over extended periods.

Photostability

Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is guided by ICH Q1B.[17][18]

-

Sample Preparation: Place the solid compound in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a solution in a UV-transparent solvent (e.g., acetonitrile).

-

Control Sample: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a light source conforming to ICH Q1B standards, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Many nitrogen-containing heterocyclic compounds absorb UV radiation and can be susceptible to photolytic degradation.[20] While specific data is unavailable, it is prudent to assume some level of photosensitivity. The primary degradation pathway could involve cleavage of the N-N or N-C bonds within the pyrazole ring or radical-mediated reactions. A significant difference in the purity of the light-exposed sample compared to the dark control would indicate photolability.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[1][2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[21]

-

Storage: Based on the predicted stability profile, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[20][22] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the risk of thermal degradation.[5]

-

Incompatibilities: Keep away from strong acids (due to Boc lability) and strong oxidizing agents.[22]

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing the detailed protocols for thermodynamic and kinetic solubility, researchers can obtain critical data for formulation and in vitro assay design. The forced degradation studies outlined herein not only establish the compound's intrinsic stability but also provide the means to develop and validate a robust, stability-indicating analytical method. While the expected outcomes are grounded in established chemical principles, empirical testing as described is indispensable. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making and mitigating risks in the drug discovery and development process.

References

-

Luminos LLC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Fausti, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Babu, A. R., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Dyer, E., & Wright, G. C. (1959). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Journal of the American Chemical Society. Retrieved from [Link]

-

Warren Center for Neuroscience Drug Discovery. (2015, July 24). Kinetic Solubility 96–Well Protocol. Retrieved from [Link]

-

SGS. (n.d.). Photostability. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

-

Atlas Material Testing Technology. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines [Video]. YouTube. Retrieved from [Link]

-

Turones, L. C., et al. (2021). Development of pyrazole derivatives in the management of inflammation. Fundamental & Clinical Pharmacology, 35(2), 217-234. Retrieved from [Link]

-

Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(7), 9563-9599. Retrieved from [Link]

-

Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Retrieved from [Link]

-

University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

-

University of Bristol. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Reddit. (2023, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Zaleckas, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3878. Retrieved from [Link]

-

Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Retrieved from [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 5029-5034. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. gz-supplies.com [gz-supplies.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. acdlabs.com [acdlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Acids - Wordpress [reagents.acsgcipr.org]

- 14. reddit.com [reddit.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Official web site : ICH [ich.org]

- 19. q1scientific.com [q1scientific.com]

- 20. gre.ac.uk [gre.ac.uk]

- 21. fishersci.com [fishersci.com]

- 22. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

A Comprehensive Technical Guide to the Safe Handling of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards.

Introduction: Understanding the Compound

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrazole core, a tert-butyl carbamate (Boc) protecting group, and a methyl substituent, makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The presence of the pyrazole ring, a common scaffold in pharmacologically active compounds, underscores its importance in the development of new therapeutics.[1] Carboxylate compounds, in general, play a crucial role in drug synthesis, often improving the bioavailability and solubility of medications.[4]

This guide provides a comprehensive overview of the safety and handling guidelines for this compound, drawing upon data from structurally similar compounds and general principles of chemical safety for pyrazole and carboxylate derivatives.

Section 1: Hazard Identification and Toxicological Profile

1.1 Summary of Potential Hazards

Based on information for similar compounds, this compound should be treated as a substance with the following potential hazards:[6][7][8]

-

Harmful if swallowed: Acute oral toxicity is a concern with many pyrazole derivatives.[7]

-

Causes skin irritation: Direct contact with the skin may lead to irritation.[6]

-

Causes serious eye irritation: The compound is likely to be an irritant to the eyes, potentially causing serious damage.[6]

-

May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.[6][8]

It is important to note that for many similar compounds, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, a cautious approach is warranted.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed. | [6][7] |

| H315 | Causes skin irritation. | [6][7] |

| H319 | Causes serious eye irritation. | [6][7] |

| H335 | May cause respiratory irritation. | [6][8] |

1.2 Carcinogenicity and Reproductive Toxicity

There is no specific data indicating that this compound is a carcinogen or poses a reproductive hazard. For a similar compound, it was noted that no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[5] However, the absence of data does not signify the absence of risk, and the compound should be handled with appropriate care.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

2.1 Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[9] A chemical fume hood is strongly recommended, especially when handling powders or generating aerosols.[10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[10]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[7] Proper glove removal technique is crucial to avoid skin contact.[5]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

3.1 Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid the formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling the compound.[6]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Some related compounds specify storage at room temperature, while others recommend refrigeration.[12][13] It is prudent to check the supplier's recommendation and, in its absence, store in a cool, dry place.

Section 4: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

4.1 First Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound or a closely related one.[5][7]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[5]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[14]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

4.2 Spill Response

-

Personal Precautions: Use personal protective equipment, including a respirator, to avoid breathing vapors, mist, or gas.[5] Ensure adequate ventilation and evacuate personnel to a safe area.

-

Containment and Cleanup: For small spills, sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[5] For liquid spills, absorb with an inert material.

-

Environmental Precautions: Prevent the product from entering drains.[5]

Caption: A stepwise workflow for responding to a spill of this compound.

Section 5: Fire-Fighting Measures and Stability/Reactivity

5.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[14]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

5.2 Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11]

-

Conditions to Avoid: Avoid heat and sources of ignition.[14]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

Section 6: Disposal Considerations

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

-

Product: Dispose of this material by offering it to a licensed professional waste disposal service.[5] One method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]

All disposal practices must be in accordance with federal, state, and local regulations.

Conclusion

This compound is a valuable reagent in drug discovery and development. While it presents certain hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency protocols. A thorough understanding of the potential risks and the implementation of the guidelines outlined in this document are paramount for ensuring the safety of all laboratory personnel.

References

-

Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

-

BioFuran Materials. (2025, August 14). Carboxylate Compounds for Modern Applications. Retrieved from [Link]

-

CIR Expert Panel. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ECHA. (2025, October 7). Pyrazole - Substance Information. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2017).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. biofuranchem.com [biofuranchem.com]

- 5. capotchem.com [capotchem.com]

- 6. biosynth.com [biosynth.com]

- 7. aaronchem.com [aaronchem.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. calpaclab.com [calpaclab.com]

- 13. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities and versatile chemical functionality.[1] This document details the compound's physicochemical properties, presents a robust and validated protocol for its synthesis via N-Boc protection, and explores its strategic application as a protected intermediate in multi-step synthetic campaigns. Mechanistic insights, safety protocols based on analogous structures, and best practices for handling and characterization are also discussed to provide a comprehensive resource for laboratory application.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pyrazole featuring a methyl group at the C4 position and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen. The Boc group is instrumental in synthetic chemistry, serving to temporarily deactivate the pyrazole nitrogen's nucleophilicity, thereby enabling selective functionalization at other positions of the molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |

| Molecular Weight | 196.22 g/mol | Calculated |

| SMILES | CC1=CN(N=C1)C(=O)OC(C)(C)C | - |

| CAS Number | Not available | - |

Table 2: Computed Physicochemical Data

| Property | Value | Notes |

| XLogP3 | ~1.9 | An indicator of lipophilicity, crucial for predicting pharmacokinetic properties. |

| Hydrogen Bond Donors | 0 | The N-H proton of the parent pyrazole is protected. |

| Hydrogen Bond Acceptors | 3 | Two oxygen atoms and the pyridine-like nitrogen. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound involves the electrophilic N-acylation of 4-methyl-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of protecting group chemistry.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a pyrazole ring nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. The use of a catalyst like 4-dimethylaminopyridine (DMAP) is common in these reactions. DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then more susceptible to attack by the pyrazole nitrogen. This pathway enhances the reaction rate, particularly for less nucleophilic heterocycles. The selection of an aprotic solvent like acetonitrile prevents interference with the reactants.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-Boc protection of similar pyrazole-based heterocycles.[2]

Materials:

-

4-methyl-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP), catalytic amount

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 4-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.05 eq).

-

Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq) to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. b. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted Boc₂O byproducts and DMAP. c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for N-Boc protection of 4-methyl-1H-pyrazole.

Core Applications in Drug Discovery and Organic Synthesis

Role as a Protected Building Block

The primary utility of this compound is as a stable, protected intermediate. In multi-step synthesis, it is crucial to control which parts of a molecule react. The Boc group on the pyrazole nitrogen serves two main purposes:

-

Deactivation: It reduces the nucleophilicity of the pyrazole ring, preventing undesired side reactions during subsequent synthetic transformations elsewhere on the molecule or on a coupled substrate.

-

Directing Group: In some cases, the bulky Boc group can sterically hinder one face of the pyrazole ring, influencing the stereochemical outcome of reactions on adjacent functional groups.

The Boc group is renowned for its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily removable under moderately strong acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which adds to its strategic value.

Utility in Medicinal Chemistry

Pyrazole derivatives are integral to medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] They are key components in drugs targeting various enzymes and receptors. This compound serves as a precursor for more complex molecules, such as kinase inhibitors, by enabling further functionalization. For instance, the pyrazole core can be brominated or iodinated at the 5-position, followed by Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl substituents.[3][4] This modular approach is fundamental to building libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions should be based on data from structurally similar compounds. Pyrazole derivatives are often classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[7]

-

Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid direct contact with skin and eyes. Prevent dust formation. After handling, wash hands thoroughly.[6]

-

First Aid:

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility is primarily defined by the strategic presence of the Boc protecting group, which allows for controlled, sequential chemical modifications essential in the synthesis of complex pharmaceutical targets. This guide provides the foundational knowledge—from synthesis to safe handling—required for its effective application in research and development, empowering scientists to leverage its full potential in the creation of novel chemical entities.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Capot Chemical. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 5. biosynth.com [biosynth.com]

- 6. aaronchem.com [aaronchem.com]

- 7. capotchem.com [capotchem.com]

Methodological & Application

Synthesis protocol for tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

An Application Note for the Synthesis of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Introduction: The Strategic Importance of N-Protected Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into drugs for oncology, inflammation, and infectious diseases. The strategic manipulation of the pyrazole ring is therefore of paramount importance in drug discovery and development. Protecting the pyrazole nitrogen is a critical step in multi-step syntheses, preventing unwanted side reactions and directing subsequent functionalization.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen due to its stability under a broad range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[1][2] This orthogonality makes it an ideal choice for complex synthetic routes. This document provides a detailed, field-tested protocol for the synthesis of This compound , a valuable building block for chemical libraries and targeted drug synthesis. We will delve into the mechanistic rationale behind the protocol, offering insights to ensure reproducibility and high yield.

Reaction Principle and Mechanistic Overview

The synthesis proceeds via the N-acylation of 4-methyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O). While this reaction can proceed uncatalyzed, it is often slow. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction rate.

The Role of DMAP: DMAP acts as a hypernucleophilic acylation catalyst. It first attacks the electrophilic carbonyl of Boc₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the pyrazole nitrogen than Boc₂O itself. Once the pyrazole is acylated, the DMAP catalyst is regenerated, completing the catalytic cycle. This mechanism is crucial for achieving high conversion in a reasonable timeframe, especially with weakly nucleophilic heterocycles.

Experimental Protocol

This protocol is designed for a ~10 mmol scale and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-methyl-1H-pyrazole | 82.10 | 821 mg | 1.0 | Starting material |